molecular formula C15H12F3NO3S2 B6950806 N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B6950806
M. Wt: 375.4 g/mol
InChI Key: QTRSBISQRJPIMT-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a trifluoromethyl group and a carboxamide group attached to an isothiochromene ring

Properties

IUPAC Name

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S2/c16-15(17,18)13-5-10(6-23-13)14(20)19-12-8-24(21,22)7-9-3-1-2-4-11(9)12/h1-6,12H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSBISQRJPIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)NC(=O)C3=CSC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isothiochromene core. One common approach is the cyclization of appropriate thiophene derivatives with suitable reagents to form the isothiochromene ring. Subsequent functionalization introduces the trifluoromethyl group and the carboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the trifluoromethyl group to a trifluoromethylthiol group.

  • Substitution: Introduction of different functional groups at the isothiochromene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an inhibitor of various enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise in preclinical studies for its anti-inflammatory, analgesic, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)but-2-ynamide

  • N-(4-Dodecylphenyl)-1,3-dioxo-2-{3-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]carbonyl}phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide

Uniqueness: This compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

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